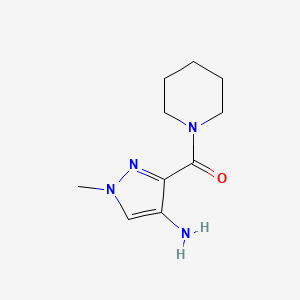

1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Descripción

1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at the 1-position and a piperidinylcarbonyl moiety at the 3-position.

Propiedades

IUPAC Name |

(4-amino-1-methylpyrazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-7-8(11)9(12-13)10(15)14-5-3-2-4-6-14/h7H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHGJYHIZOZNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with piperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-1-ylcarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects : The piperidinylcarbonyl group in the target compound is electron-withdrawing due to the amide carbonyl, contrasting with the electron-deficient trifluoromethyl group and electron-rich pyridinyl substituents . This impacts reactivity and binding interactions.

- Hydrogen Bonding : The amide group in the target compound enhances hydrogen-bonding capacity, which may improve solubility in polar solvents compared to hydrophobic substituents (e.g., trifluoromethyl or isopropyl).

Actividad Biológica

1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including a piperidine moiety and a carbonyl group. This compound has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is , with a molecular weight of 208.26 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₄O |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 1163715-35-2 |

The biological activity of 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects. Notably, the compound has been shown to disrupt key biological processes essential for pathogen survival, suggesting its potential as an antimicrobial agent.

Pharmacological Properties

Research has indicated that compounds within the pyrazole class exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of pyrazole derivatives, with some exhibiting significant efficacy against various bacterial and fungal strains .

- Anticancer Activity : Pyrazoles have been investigated for their potential in cancer therapy, particularly in breast cancer models. For instance, studies have demonstrated that certain pyrazole derivatives can enhance the cytotoxic effects of conventional chemotherapy agents like doxorubicin, particularly in resistant cancer cell lines .

Case Studies and Research Findings

- Antifungal Activity : A study assessing the antifungal activity of synthesized pyrazole carboxamides found notable efficacy against several pathogenic fungi. This suggests that 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine may also possess similar antifungal properties .

- Synergistic Effects in Cancer Treatment : In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that specific pyrazole derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin. This synergy indicates a promising avenue for improving treatment outcomes in challenging cancer subtypes .

- Interaction with Biological Targets : Interaction studies have focused on the binding affinity of 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine to various biological targets, which are crucial for understanding its pharmacodynamics and pharmacokinetics in therapeutic contexts.

Comparative Analysis with Related Compounds

To further understand the unique properties of 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-Methyl-5-hydroxy-1H-pyrazole | Structure | Hydroxyl group alters reactivity |

| 3-Amino-pyrazole | Structure | Lacks carbonyl functionality |

| 5-(Piperidinocarbonyl)-pyrazole | Structure | Similar piperidine attachment |

The distinct combination of functional groups in 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine contributes to its specific biological activities and reactivity profiles, positioning it as a valuable candidate for further research and development in medicinal chemistry.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.